tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate
Description
tert-Butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate is a pyridazine-derived compound characterized by a tert-butyl ester group and dichloro substitutions at the 4- and 5-positions of the pyridazinyl ring. The tert-butyl ester moiety in the target compound may influence its metabolic stability and bioavailability compared to other derivatives.
Properties
IUPAC Name |
tert-butyl 2-(4,5-dichloro-6-oxopyridazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2O3/c1-10(2,3)17-7(15)5-14-9(16)8(12)6(11)4-13-14/h4H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXQXGIFINLATH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C(=C(C=N1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate typically involves the reaction of 4,5-dichloro-6-hydroxypyridazine with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the chlorine atoms.
Hydrolysis: tert-Butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetic acid.
Reduction: tert-Butyl 2-[4,5-dichloro-6-hydroxy-1(6H)-pyridazinyl]acetate.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of heterocyclic compounds.
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Industry: In the chemical industry, it is used in the synthesis of agrochemicals and other specialty chemicals. Its unique structure allows for the development of compounds with specific desired properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-[4,5-dichloro-6-oxo-1(6H)-pyridazinyl]acetate involves its interaction with various molecular targets. The chlorine atoms and the carbonyl group on the pyridazine ring can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The dichloro substitutions in the target compound may enhance electrophilicity and binding affinity to cysteine proteases like cathepsin K compared to the fluorophenyl and methoxy groups in 2N1HIA .
- Functional Group Impact : The tert-butyl ester in the target compound likely improves metabolic stability over the acetamide group in 2N1HIA, which may undergo hydrolysis in vivo.
Functional and Mechanistic Differences
- Target Specificity : While 2N1HIA directly suppresses cathepsin K expression , 2-NPPA modulates osteoclast differentiation via ubiquitin-mediated TAK1/IKK pathway inhibition . The dichloro-pyridazinyl acetate structure of the target compound suggests a dual mechanism, but experimental validation is required.
- Potency: 2N1HIA exhibits potent anti-osteoclast activity (IC50 = 0.8 µM), whereas the tert-butyl derivative’s efficacy remains unquantified in the provided evidence.
Research Findings and Implications
Anti-Osteoclast Activity
Pyridazine derivatives are emerging as promising anti-osteoporotic agents. The dichloro substitutions in the target compound may mimic the cathepsin K inhibitory effects observed in 2N1HIA by forming covalent interactions with the enzyme’s active site . However, the tert-butyl group could reduce aqueous solubility, necessitating prodrug strategies for optimal delivery.
Metabolic and Pharmacokinetic Considerations
Compared to 2-NPPA, which lacks halogen substitutions, the dichloro groups in the target compound may slow hepatic metabolism, extending its half-life. This aligns with trends observed in halogenated pharmaceuticals, where chlorine atoms resist cytochrome P450 oxidation .
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